molecular formula C17H16N2O4 B287084 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B287084
M. Wt: 312.32 g/mol
InChI Key: YSKAUNPLXLRSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA belongs to the class of benzisoxazole derivatives, which have been reported to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with various molecular targets in the human body. It has been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and selectivity. 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide has been shown to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the development of new derivatives of 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide in other disease conditions, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide and its molecular targets in the human body.

Synthesis Methods

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide involves the reaction between 2-aminobenzoic acid and 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide in high yield and purity.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

2-(1,2-benzisoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-21-11-7-8-13(16(9-11)22-2)18-17(20)10-14-12-5-3-4-6-15(12)23-19-14/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

YSKAUNPLXLRSCE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32)OC

Origin of Product

United States

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